7-chloro-1H-indazol-3-amine
Overview
Description
7-Chloro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Mechanism of Action
Target of Action
It is known that indazole derivatives, such as 7-chloro-1h-indazol-3-amine, are often used in the synthesis of various biologically active compounds . For instance, it is a key intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections . Indazole derivatives have also been found to inhibit CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
It has been demonstrated that the 1h-indazole-3-amine structure is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase .
Biochemical Pathways
Given its use in the synthesis of lenacapavir, it may be involved in the pathways related to hiv-1 capsid inhibition .
Result of Action
Indazole derivatives have been shown to exhibit various biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis effects .
Action Environment
It is known that the synthesis of this compound from inexpensive 2,6-dichlorobenzonitrile involves a two-step sequence including regioselective bromination and heterocycle formation with hydrazine . This suggests that the reaction conditions, such as temperature and solvent, could potentially influence the yield and purity of the compound.
Biochemical Analysis
Biochemical Properties
7-chloro-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with tyrosine kinase receptors, where it acts as an inhibitor. This interaction is significant in the context of cancer treatment, as tyrosine kinase receptors are often overexpressed in cancer cells, leading to uncontrolled cell proliferation. By inhibiting these receptors, this compound can potentially suppress tumor growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound induces apoptosis by activating the p53/MDM2 pathway and inhibiting the Bcl2 family members . This leads to programmed cell death, which is a desirable outcome in cancer therapy. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby disrupting the energy production processes in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinase receptors, which prevents the phosphorylation of downstream signaling molecules involved in cell proliferation and survival . Furthermore, this compound binds to the ATP-binding site of these receptors, blocking their activity. This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, this compound has shown to be relatively stable under standard storage conditions. Its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have indicated that this compound maintains its biological activity over extended periods, making it suitable for in vitro and in vivo experiments . Additionally, the degradation products of this compound have been analyzed to ensure that they do not interfere with its intended biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects. Threshold effects have also been observed, where a minimum effective dose is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is its biotransformation by cytochrome P450 enzymes in the liver . This process leads to the formation of metabolites that can either retain the biological activity of the parent compound or be further metabolized for excretion . The interaction of this compound with these enzymes can also affect the metabolic flux and levels of other metabolites, potentially influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . The distribution of this compound is also influenced by its binding to plasma proteins, which can affect its bioavailability and localization within tissues . These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with various signaling molecules and enzymes, modulating their activity . In the nucleus, it can influence gene expression by binding to DNA and transcription factors . The subcellular localization of this compound is also regulated by post-translational modifications and targeting signals that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-indazol-3-amine typically involves the reaction of 2,6-dichlorobenzonitrile with hydrazine. This process includes a two-step sequence: regioselective bromination followed by heterocycle formation. The overall isolated yield of this method ranges from 38% to 45% .
Industrial Production Methods: On an industrial scale, the synthesis can be performed without the need for column chromatography purification, making it economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Cyclization Reactions: Formation of heterocyclic compounds through intramolecular reactions.
Common Reagents and Conditions:
Hydrazine: Used in the initial synthesis step.
Bromine: Utilized for regioselective bromination.
Major Products: The primary product from these reactions is the desired this compound, which can further react to form various derivatives depending on the substituents introduced .
Scientific Research Applications
7-Chloro-1H-indazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drugs for treating diseases such as Alzheimer’s and cancer.
Biological Studies: Used in the development of inhibitors for enzymes and receptors, contributing to the understanding of biological pathways.
Industrial Applications: Employed in the synthesis of advanced materials and chemical intermediates.
Comparison with Similar Compounds
7-Bromo-1H-indazol-3-amine: Similar in structure but with a bromine atom instead of chlorine.
4-Chloro-1H-indazol-3-amine: Differing in the position of the chlorine atom.
Uniqueness: 7-Chloro-1H-indazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthesis .
Properties
IUPAC Name |
7-chloro-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNISSRAYDSNHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602839 | |
Record name | 7-Chloro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88805-67-8 | |
Record name | 7-Chloro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H-indazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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